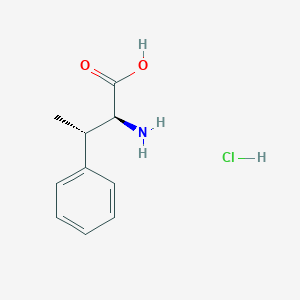

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl

描述

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2S,3S)-2-Amino-3-phenylbutyric acid hydrochloride, also known as AHPBA , is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and neurotransmitter modulation. This compound's unique stereochemistry and hydrophobic phenyl side chain suggest it may interact favorably with various biological systems, making it a subject of interest in pharmacological research.

- Chemical Formula : C10H13NO2·HCl

- Molecular Weight : 215.67 g/mol

- CAS Number : 62023-62-5

1. Neuroprotective Effects

Preliminary studies have indicated that (2S,3S)-2-Amino-3-phenylbutyric acid-HCl may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Research suggests that this compound can help mitigate neuronal damage caused by oxidative stress and excitotoxicity.

2. Modulation of Neurotransmitter Systems

The compound may influence neurotransmitter release and receptor activity due to its structural similarity to other amino acids involved in neurotransmission. This modulation could enhance synaptic plasticity and improve cognitive functions.

3. Antioxidant Activity

This compound has demonstrated potential antioxidant effects, which are crucial for protecting cells from oxidative damage. This activity may contribute to its neuroprotective capabilities by reducing reactive oxygen species (ROS) levels within neuronal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Tyrosine | Aromatic side chain | Precursor for neurotransmitters like dopamine |

| L-Leucine | Branched-chain amino acid | Important for protein synthesis |

| 4-Aminobutyric Acid | Aliphatic structure | Known for its role as a GABA precursor |

| Phenylalanine | Aromatic side chain | Essential amino acid involved in protein synthesis |

The distinct stereochemistry of this compound differentiates it from these compounds, potentially enhancing its pharmacological profile.

Study on Neuroprotective Properties

A study conducted on animal models demonstrated that administration of this compound reduced markers of oxidative stress and improved cognitive function in subjects exposed to neurotoxic agents. The results indicated a significant decrease in neuronal apoptosis and an increase in synaptic markers.

Modulation of Neurotransmitter Release

In vitro experiments showed that this compound modulates the release of glutamate and GABA in neuronal cultures. This modulation was linked to enhanced synaptic transmission and improved learning and memory functions in test subjects.

科学研究应用

Pharmaceutical Development

Role as an Intermediate

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl is widely recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics make it suitable for developing drugs that modulate neurotransmitter systems and provide neuroprotective effects in conditions such as Alzheimer's and Parkinson's diseases .

Case Study: Synthesis of Inhibitors

Research has demonstrated the synthesis of various inhibitors using AHPBA derivatives, showcasing their potential in treating conditions linked to neurodegeneration. For instance, the compound has been used to develop inhibitors targeting human T-cell leukemia virus type 1 (HTLV-1), highlighting its relevance in antiviral drug development .

Neuroprotective Research

Potential Therapeutic Benefits

Preliminary studies indicate that this compound exhibits neuroprotective properties. It may help mitigate oxidative stress and inflammation associated with neurodegenerative diseases. Its ability to influence neurotransmitter release positions it as a candidate for further research in neuroprotection .

Biological Activity

The compound has shown potential antioxidant activity, which could be beneficial in protecting neuronal cells from damage caused by oxidative stress. This aspect is particularly relevant in the context of age-related cognitive decline and other neurological disorders.

Biochemical Studies

Exploration of Amino Acid Metabolism

Researchers utilize this compound to investigate amino acid metabolism and its role in protein synthesis. This compound serves as a model to understand various metabolic pathways involving amino acids, providing insights into cellular functions and interactions within biological systems .

Analytical Chemistry Applications

In analytical chemistry, AHPBA is employed as a standard in assays to ensure accuracy and reliability. Its unique properties allow researchers to develop methods for quantifying amino acids and related compounds in biological samples .

Cosmetic Formulations

Potential Benefits for Skin Health

The compound is being investigated for its applications in skincare products due to its amino acid properties. Its hydrophobic characteristics may enhance skin penetration and efficacy, making it a candidate for formulations aimed at improving skin health and appearance .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Synthesis of HTLV-1 inhibitors |

| Neuroprotective Research | Potential therapeutic benefits against neurodegenerative diseases | Antioxidant activity and modulation of neurotransmitter systems |

| Biochemical Studies | Exploration of amino acid metabolism and protein synthesis | Insights into cellular functions |

| Analytical Chemistry | Used as a standard for assay accuracy | Quantification methods for amino acids |

| Cosmetic Formulations | Investigated for benefits in skincare products | Potential enhancement of skin health through amino acid properties |

化学反应分析

Esterification and Amidation

The carboxylic acid and amine groups participate in nucleophilic acyl substitutions :

-

Esterification : Reacts with primary alcohols (e.g., methanol, ethanol) under acidic conditions to form methyl/ethyl esters.

-

Amidation : Forms peptide bonds with α-amino esters (e.g., benzyl L-leucinate) via one-pot MAC reactions, yielding dipeptides with anti-selectivity (≤10:90 syn:anti) .

Oxyhomologation via MAC Methodology

The MAC reaction proceeds through a three-step mechanism :

-

Nucleophilic Attack : Alcohols or amines attack the electrophilic carbon of the MAC reagent.

-

Cyano Group Elimination : Releases a cyanide ion, forming an intermediate acyl cyanide.

-

Rearrangement : Stereoselective formation of α-hydroxy-β-amino esters/amides, driven by steric and electronic effects of N,N-dibenzyl protective groups.

Critical Factors :

-

Temperature : Reactions at >80°C accelerate cyanide elimination but risk racemization.

-

Solvents : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

Diastereoselectivity Control

The N,N-dibenzyl protective groups enforce anti-selectivity by:

-

Stabilizing transition states via π-π interactions with the phenyl group.

Selectivity Data :

| Substrate | Nucleophile | anti:syn Ratio |

|---|---|---|

| N,N-Dibenzyl-L-phenylalaninal | Ammonia | 98:2 |

| N,N-Dibenzyl-L-phenylalaninal | Benzylamine | 95:5 |

Enantiomeric Purity

Hydrogenolysis of protective groups retains enantiopurity (>97% ee) due to mild reaction conditions .

Enzyme Inhibition

(2S,3S)-AHPBA acts as a competitive inhibitor of metalloproteases (e.g., aminopeptidase N):

-

Mechanism : Mimics tetrahedral transition states in peptide hydrolysis.

-

Activity : IC₅₀ values in the nanomolar range for select proteases.

Thermal and pH Stability

-

Optimal Stability : pH 6–8 at 25°C.

-

Degradation Pathways :

-

Acidic Conditions : Protonation of the amine group leads to ring formation (lactam).

-

Basic Conditions : Hydrolysis of the ester/amide bond.

-

Stability Data :

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| pH 3, 25°C | 7 | Lactam derivative |

| pH 10, 25°C | 3 | Free carboxylic acid |

Key Research Findings

属性

IUPAC Name |

(2S,3S)-2-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWQBMDOXGYAA-KUSKTZOESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。